molecular formula C23H23ClN8O B1139508 CAL-130 (Hydrochloride)

CAL-130 (Hydrochloride)

Cat. No.: B1139508
M. Wt: 462.9 g/mol
InChI Key: XEUIGTXAJSGCRB-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

CAL-130 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

CAL-130 (Hydrochloride) primarily targets the phosphoinositide 3-kinases (PI3Ks), specifically the PI3Kδ and PI3Kγ isoforms. These enzymes play crucial roles in cellular functions such as growth, proliferation, differentiation, and survival .

Mode of Action

CAL-130 inhibits the activity of PI3Kδ and PI3Kγ with high specificity, having IC50 values of 1.3 nM and 6.1 nM, respectively . By binding to the ATP-binding site of these kinases, CAL-130 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation.

Biochemical Pathways

The inhibition of PI3Kδ and PI3Kγ by CAL-130 affects several key signaling pathways, including the AKT/mTOR pathway. This pathway is critical for regulating cell growth and survival. By blocking PI3K activity, CAL-130 reduces AKT phosphorylation, leading to decreased mTOR signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells .

Result of Action

At the molecular level, CAL-130’s inhibition of PI3Kδ and PI3Kγ leads to reduced PIP3 levels, decreased AKT activation, and subsequent downregulation of mTOR signaling. This cascade of events results in the inhibition of cell proliferation and induction of apoptosis. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression in cancer models .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of CAL-130. For instance, the compound’s stability in biological fluids and its interaction with plasma proteins can affect its bioavailability and therapeutic effectiveness. Additionally, the tumor microenvironment, which often exhibits hypoxia and acidic conditions, may impact the drug’s action and distribution within the body.

: MedChemExpress

Safety and Hazards

The safety data sheet for CAL-130 Hydrochloride recommends handling the compound with gloves . It also suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . The compound should be stored in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

CAL-130 (Hydrochloride) functions as a selective inhibitor of PI3Kδ and PI3Kγ, with half-maximal inhibitory concentration (IC50) values of 1.3 nanomolar and 6.1 nanomolar, respectively . This compound preferentially inhibits the catalytic domains of p110γ and p110δ, thereby blocking their activity. CAL-130 (Hydrochloride) does not significantly inhibit other intracellular signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) or insulin receptor tyrosine kinase, which are essential for general cell function and survival .

Cellular Effects

CAL-130 (Hydrochloride) exerts profound effects on various cell types and cellular processes. In T cell acute lymphoblastic leukemia (T-ALL) cells, CAL-130 (Hydrochloride) inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, CAL-130 (Hydrochloride) has been shown to decrease the phosphorylation of Akt at serine 473, a critical step in the activation of the Akt pathway . This inhibition results in altered gene expression and disrupted cellular metabolism, ultimately impairing cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of CAL-130 (Hydrochloride) involves its binding to the catalytic domains of PI3Kδ and PI3Kγ. By inhibiting these enzymes, CAL-130 (Hydrochloride) prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial step in the activation of the PI3K/Akt pathway . This inhibition leads to decreased activation of downstream signaling molecules, such as Akt and mTOR, resulting in reduced cell survival, proliferation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CAL-130 (Hydrochloride) have been observed to change over time. Short-term exposure to CAL-130 (Hydrochloride) results in rapid inhibition of PI3Kδ and PI3Kγ activity, leading to decreased cell proliferation and increased apoptosis . Long-term exposure to CAL-130 (Hydrochloride) may result in the development of resistance, as cells adapt to the inhibition of the PI3K/Akt pathway . Additionally, CAL-130 (Hydrochloride) is relatively stable under laboratory conditions, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of CAL-130 (Hydrochloride) vary with different dosages. At a dosage of 10 milligrams per kilogram, administered orally every 8 hours for 7 days, CAL-130 (Hydrochloride) significantly extends the median survival of mice with T cell acute lymphoblastic leukemia from 7.5 days to 45 days . Higher dosages may result in toxic or adverse effects, such as weight loss and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

CAL-130 (Hydrochloride) is involved in the PI3K/Akt/mTOR signaling pathway, a fundamental pathway controlling cell survival, metabolism, and proliferation . By inhibiting PI3Kδ and PI3Kγ, CAL-130 (Hydrochloride) disrupts the production of PIP3, leading to decreased activation of Akt and mTOR . This inhibition affects various metabolic processes, including glucose uptake, protein synthesis, and lipid metabolism . Additionally, CAL-130 (Hydrochloride) may interact with other enzymes and cofactors involved in these metabolic pathways, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, CAL-130 (Hydrochloride) is transported and distributed through various mechanisms. It is likely to interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, CAL-130 (Hydrochloride) may accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of CAL-130 (Hydrochloride) within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of CAL-130 (Hydrochloride) is crucial for its activity and function. CAL-130 (Hydrochloride) is likely to be localized in the cytoplasm, where it can interact with its target enzymes, PI3Kδ and PI3Kγ . Additionally, CAL-130 (Hydrochloride) may be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of CAL-130 (Hydrochloride) within the cell can significantly impact its efficacy and specificity in inhibiting the PI3K/Akt pathway.

Preparation Methods

The synthesis of CAL-130 Hydrochloride involves several steps, including the preparation of the quinazoline core and the subsequent introduction of the purine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

CAL-130 Hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

CAL-130 Hydrochloride is unique in its dual inhibition of PI3Kδ and PI3Kγ. Similar compounds include:

Compared to these compounds, CAL-130 Hydrochloride offers a more targeted approach to inhibiting PI3Kδ and PI3Kγ, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUIGTXAJSGCRB-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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